molecular formula C6H4ClFN2O4S B15308266 3-Chloro-2-fluoro-5-nitrobenzenesulfonamide

3-Chloro-2-fluoro-5-nitrobenzenesulfonamide

Cat. No.: B15308266
M. Wt: 254.62 g/mol
InChI Key: COQMJNVDRIUMGE-UHFFFAOYSA-N
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Description

3-chloro-2-fluoro-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H3ClFNO4S It is a derivative of benzene, characterized by the presence of chloro, fluoro, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-chloro-2-fluorobenzene, followed by sulfonation and subsequent amination to introduce the sulfonamide group. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and nitration, and amines for the sulfonamide formation.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-fluoro-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.

    Reduction: Formation of 3-chloro-2-fluoro-5-aminobenzene-1-sulfonamide.

    Oxidation: Formation of 3-chloro-2-fluoro-5-nitrobenzenesulfonic acid.

Scientific Research Applications

3-chloro-2-fluoro-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The sulfonamide group can mimic the structure of certain biological molecules, allowing it to inhibit enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoronitrobenzene
  • 1-chloro-3-fluoro-5-nitrobenzene
  • 2-chloro-1-fluoro-4-nitrobenzene

Uniqueness

3-chloro-2-fluoro-5-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C6H4ClFN2O4S

Molecular Weight

254.62 g/mol

IUPAC Name

3-chloro-2-fluoro-5-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4ClFN2O4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H,(H2,9,13,14)

InChI Key

COQMJNVDRIUMGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)N)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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